molecular formula C22H12N2O4S B8227650 5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde

5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde

Cat. No.: B8227650
M. Wt: 400.4 g/mol
InChI Key: JPMPJFBLOYFQGF-UHFFFAOYSA-N
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Description

5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde is an organic compound with the molecular formula C22H12N2O4S It features a benzo[c][1,2,5]thiadiazole core linked to two isophthalaldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde typically involves the following steps:

    Formation of the Benzo[c][1,2,5]thiadiazole Core: This step usually involves the cyclization of appropriate precursors under controlled conditions. For example, a common method involves the reaction of 1,2-diaminobenzene with sulfur and an oxidizing agent to form the benzo[c][1,2,5]thiadiazole ring.

    Attachment of Isophthalaldehyde Groups: The benzo[c][1,2,5]thiadiazole core is then functionalized with isophthalaldehyde groups. This can be achieved through a formylation reaction, where the benzo[c][1,2,5]thiadiazole is treated with a formylating agent such as Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid.

    Reduction: 5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde has several applications in scientific research:

    Materials Science: It is used in the synthesis of conjugated polymers and organic semiconductors due to its electron-accepting properties.

    Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Chemical Sensors: Its unique electronic properties make it suitable for use in chemical sensors for detecting various analytes.

    Biological Research:

Mechanism of Action

The mechanism of action of 5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde largely depends on its application:

    In Organic Electronics: The compound acts as an electron acceptor in conjugated polymers, facilitating charge transport and improving the efficiency of devices like OLEDs and OPVs.

    In Chemical Sensors: The compound’s electronic properties change upon interaction with specific analytes, leading to measurable changes in fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

    5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-2-carbaldehyde): Similar structure but with thiophene groups instead of isophthalaldehyde.

    4,7-Bis(5-formylthiophen-2-yl)-2,1,3-benzothiadiazole: Another derivative with thiophene groups.

Uniqueness

5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde is unique due to its combination of the benzo[c][1,2,5]thiadiazole core and isophthalaldehyde groups, which impart distinct electronic properties and make it suitable for specific applications in materials science and organic electronics.

Properties

IUPAC Name

5-[4-(3,5-diformylphenyl)-2,1,3-benzothiadiazol-7-yl]benzene-1,3-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12N2O4S/c25-9-13-3-14(10-26)6-17(5-13)19-1-2-20(22-21(19)23-29-24-22)18-7-15(11-27)4-16(8-18)12-28/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMPJFBLOYFQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)C3=CC(=CC(=C3)C=O)C=O)C4=CC(=CC(=C4)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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